![molecular formula C15H24N2O B2673669 3-methoxy-N-[4-(pyrrolidin-1-yl)benzyl]propan-1-amine CAS No. 919724-45-1](/img/structure/B2673669.png)
3-methoxy-N-[4-(pyrrolidin-1-yl)benzyl]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-methoxy-N-[4-(pyrrolidin-1-yl)benzyl]propan-1-amine” contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a benzyl group, and a propylamine group. The 3D structure would be influenced by the stereochemistry of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including those catalyzed by transition metals .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could contribute to its solubility and stability .Aplicaciones Científicas De Investigación
Synthesis and Characterization
3-methoxy-N-[4-(pyrrolidin-1-yl)benzyl]propan-1-amine is a compound that can be used as an intermediate in the synthesis of various bioactive molecules. A practical example of its application in synthetic chemistry is the production of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, which is synthesized via asymmetric 1,3-dipolar cycloaddition reaction. This method, developed by Kotian et al. (2005), demonstrates the utility of related compounds in large-scale synthesis without the need for chromatography, highlighting the compound's relevance in the efficient and scalable production of pharmaceuticals and research chemicals (Kotian, Lin, El-Kattan, & Chand, 2005).
Catalysis
The compound and its derivatives have been explored for their potential in catalysis. For example, palladium(II) complexes involving (pyridyl)imine ligands, similar in structure to this compound, have been studied as catalysts for the methoxycarbonylation of olefins. This research, conducted by Zulu et al. (2020), investigates the catalytic behaviors of such complexes, which are influenced by the structure of the complex and the chain length of the olefin, demonstrating the potential of these compounds in industrial and synthetic organic chemistry applications (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
Material Science
In the field of material science, this compound derivatives have been used to modify hydrogels. Aly and El-Mohdy (2015) described the functional modification of poly vinyl alcohol/acrylic acid hydrogels prepared by γ-radiation through condensation reaction with various amine compounds, showcasing the versatility of such compounds in creating materials with potential medical applications due to enhanced swelling properties and thermal stability (Aly & El-Mohdy, 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-methoxy-N-[(4-pyrrolidin-1-ylphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-18-12-4-9-16-13-14-5-7-15(8-6-14)17-10-2-3-11-17/h5-8,16H,2-4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMSQXADAFPXAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CC=C(C=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
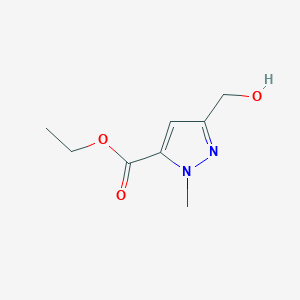
![N-(2-chlorophenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2673590.png)
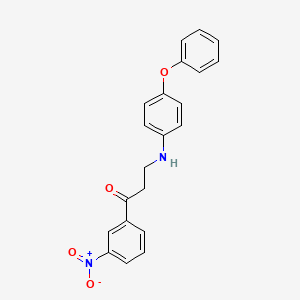
![[4-(Benzyloxy)-2-nitrophenyl]acetic acid](/img/structure/B2673594.png)
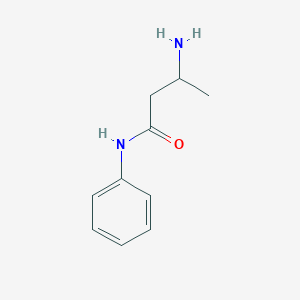
![1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2673597.png)
![N-(3,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2673598.png)
![1-Chloro-3-ethylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2673600.png)
![3-Methoxy-4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoic acid](/img/structure/B2673601.png)
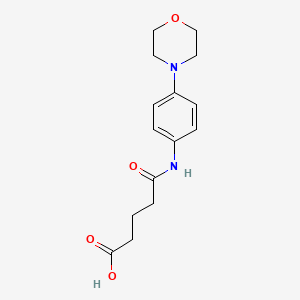
![Ethyl 2-(4-bromo-2-fluorophenyl)-7-ethylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2673604.png)
![N-(3-methoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2673605.png)
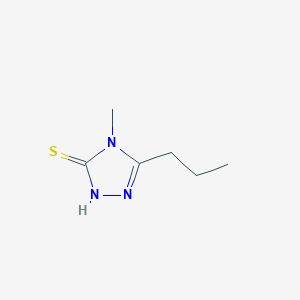
![2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2673609.png)
